

An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Bromo-5-methoxyphenyl)ethanol
Cat. No.:	B1279433

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic pathways, and functional context of **2-(2-Bromo-5-methoxyphenyl)ethanol**. The information is intended for professionals in chemical research and drug discovery, with a particular focus on its application as a structural component in advanced therapeutic modalities.

Chemical Identity and Properties

2-(2-Bromo-5-methoxyphenyl)ethanol is a substituted phenethyl alcohol. It is primarily utilized as a synthetic intermediate or building block in the assembly of more complex molecules.

Identifiers and Molecular Structure

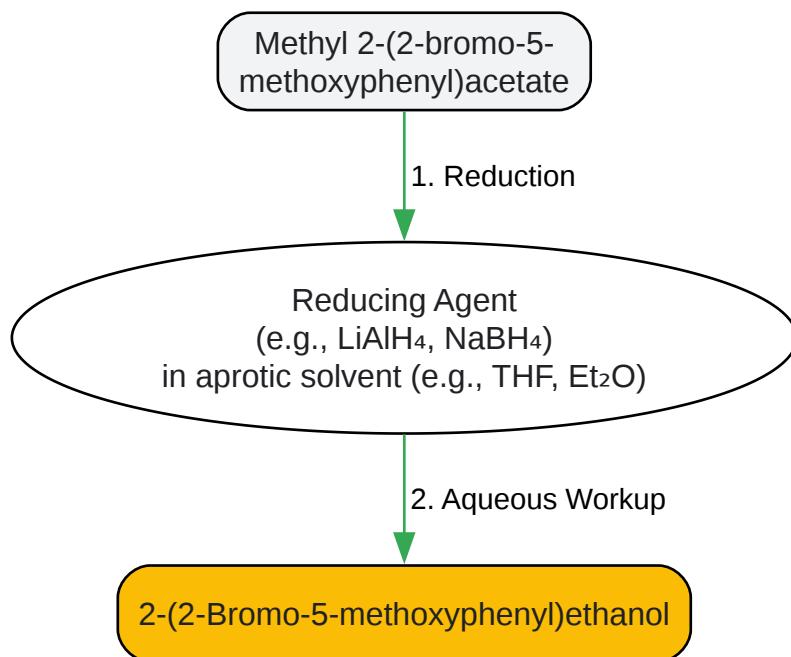
The fundamental identifiers for this compound are summarized below. The structural information provides a basis for understanding its chemical reactivity and application.

Figure 1: Key Chemical Identifiers.

Physicochemical Properties

The physical and chemical properties of a compound are critical for planning its use in reactions, purification, and formulation. The data below, largely derived from predictive models, provides key reference points.

Property	Value	Source
Physical Form	Liquid	[1]
Purity	Typically ≥97%	[1] [2] [3]
Boiling Point	314.8 ± 27.0 °C (Predicted)	[4]
Density	1.444 ± 0.06 g/cm³ (Predicted)	[4]
pKa	14.73 ± 0.10 (Predicted)	[4]
LogP	1.99250 (Predicted)	[4]
Storage Conditions	Room Temperature, Sealed in Dry Conditions	[4] [1] [2]


Computational Descriptor	Value	Source
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bonds	3	[4]
Exact Mass	229.99424	[4]
Complexity	130	[4]

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for **2-(2-Bromo-5-methoxyphenyl)ethanol** are not readily available, a plausible and chemically sound synthetic route can be proposed based on its precursors and standard organic chemistry transformations.

Plausible Synthetic Workflow: Reduction of a Methyl Ester

The most probable method for synthesizing **2-(2-Bromo-5-methoxyphenyl)ethanol** is via the chemical reduction of its corresponding ester, **Methyl 2-(2-bromo-5-methoxyphenyl)acetate** (CAS 117565-90-9), which is commercially available and listed as a related substance.[4][5]

[Click to download full resolution via product page](#)

Figure 2: Plausible Synthesis Workflow.

High-Level Experimental Protocol

- Reaction Setup: The starting material, **Methyl 2-(2-bromo-5-methoxyphenyl)acetate**, is dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), under an inert atmosphere (e.g., nitrogen or argon).
- Reduction: A reducing agent, most commonly **Lithium aluminum hydride (LiAlH₄)**, is carefully added to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a technique like **Thin Layer Chromatography (TLC)**.

- Quenching and Workup: The reaction is cautiously quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to neutralize the excess reducing agent and precipitate aluminum salts.
- Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is further extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Final Purification: The crude **2-(2-Bromo-5-methoxyphenyl)ethanol** can be purified using column chromatography to obtain the final product with high purity.

Biological Context and Applications

Current evidence indicates that **2-(2-Bromo-5-methoxyphenyl)ethanol** does not possess intrinsic biological activity. Instead, its significance lies in its role as a specialized chemical building block for the synthesis of larger, pharmacologically active molecules, particularly within the field of Targeted Protein Degradation (TPD).

Role as a Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This means it serves as a component in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells.^[6]

A PROTAC molecule consists of three key parts:

- A "warhead" ligand that binds to the target Protein of Interest (POI).
- An E3 ligase ligand that recruits a component of the cell's natural protein disposal system.
- A chemical linker that connects the two ligands.

Building blocks like **2-(2-Bromo-5-methoxyphenyl)ethanol** are used to construct these linkers or to attach the linker to one of the two ligands, providing the necessary spacing and chemical

properties for the PROTAC to function effectively.

Mechanism of Action in Targeted Protein Degradation

The ultimate goal of using a building block like this is to create a PROTAC that hijacks the cell's ubiquitin-proteasome system. The process, illustrated below, forces the cell to tag a harmful protein for destruction.

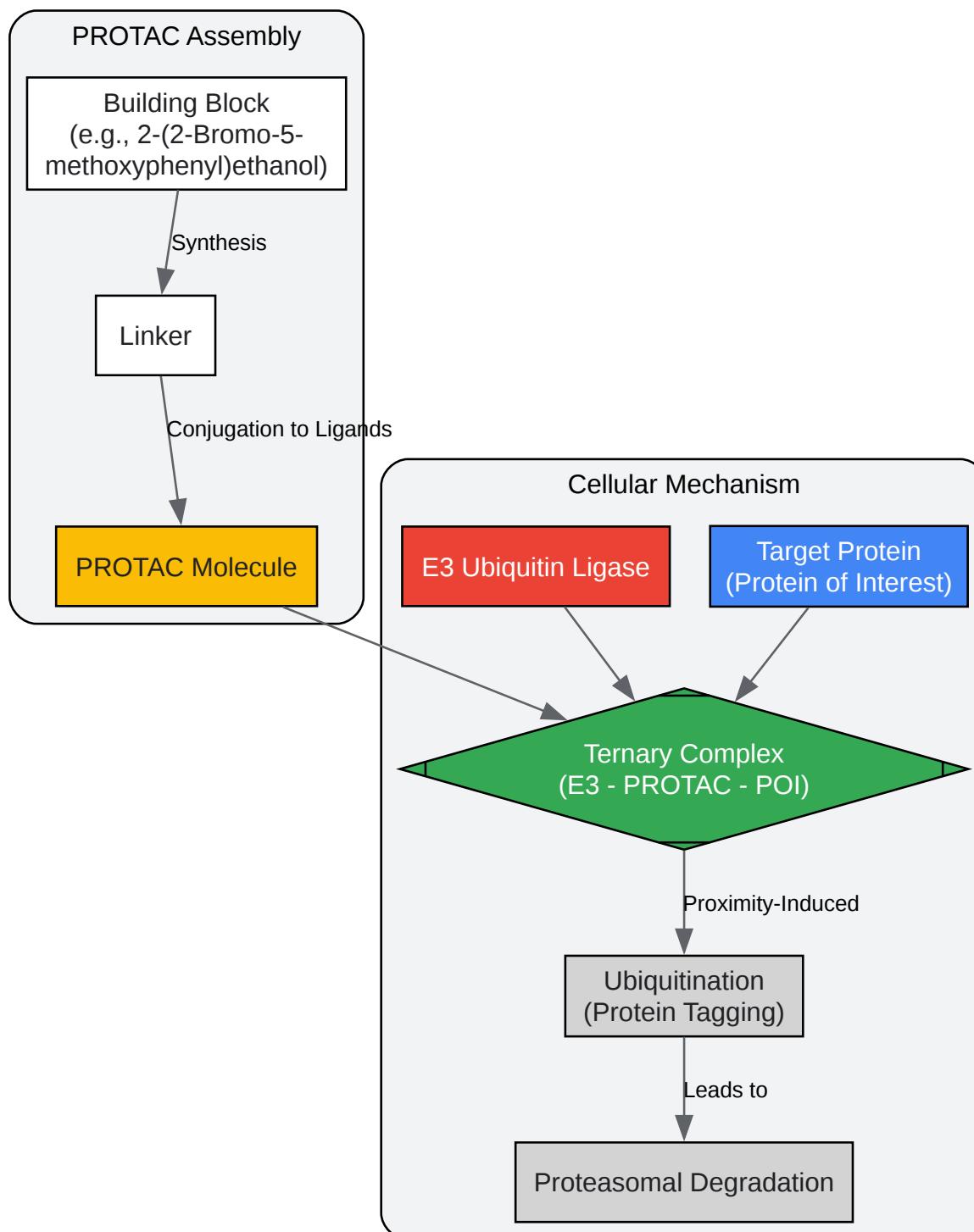

[Click to download full resolution via product page](#)

Figure 3: Logical Role in Targeted Protein Degradation.

The PROTAC simultaneously binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin tags to the target protein. The poly-ubiquitinated protein is then recognized and destroyed by the proteasome, effectively removing it from the cell.^[7] This therapeutic strategy offers the potential to address protein targets that have been considered "undruggable" by traditional inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(2-bromo-5-methoxyphenyl)acetate|CAS 117565-90-9 [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 117565-90-9|Methyl 2-(2-bromo-5-methoxyphenyl)acetate|BLD Pharm [bldpharm.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279433#2-2-bromo-5-methoxyphenyl-ethanol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com